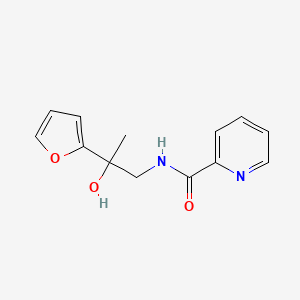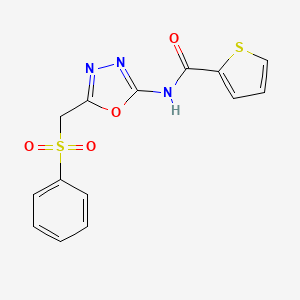![molecular formula C14H12BrN3O3S2 B2689808 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903877-06-4](/img/structure/B2689808.png)
4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic molecule. Its structure features a combination of brominated benzene and a thienopyrimidine moiety, connected by an ethyl linker. This compound's unique arrangement grants it significant interest in the fields of medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves several key steps:
Formation of Thienopyrimidine Core: : Starting with a thiophene derivative, the core thienopyrimidine structure can be synthesized through cyclization reactions, often employing catalysts such as phosphoric acid.
Coupling Reaction: : The final product formation is completed by coupling the brominated benzene and thienopyrimidine fragments via a sulfonamide linkage. This typically uses reagents like sulfonyl chlorides in the presence of a base (e.g., triethylamine) to facilitate the coupling reaction.
Industrial Production Methods: Industrial synthesis may differ slightly, emphasizing scalability and cost-efficiency. Continuous flow chemistry and automated processes might be employed to ensure consistent production quality. Reactions are often optimized for yield and purity, with the use of high-throughput screening to identify the most effective conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where its sulfur or nitrogen atoms are potential sites for transformation. Common oxidizing agents like hydrogen peroxide may be used.
Reduction: : Reduction reactions may involve the transformation of the carbonyl group within the thienopyrimidine ring. Sodium borohydride is a typical reducing agent.
Substitution: : The bromine atom on the benzene ring makes this compound a candidate for nucleophilic substitution reactions. Reagents such as thiols or amines can replace the bromine under appropriate conditions.
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Can produce alcohols from carbonyl-containing intermediates.
Substitution: : Results in the formation of thioethers or amines, modifying the compound's activity and properties.
Scientific Research Applications
Chemistry: In organic synthesis, 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is valued as an intermediate for complex molecule construction.
Biology and Medicine: It shows promise in biological studies, particularly for its potential to inhibit certain enzymes or pathways, making it a candidate for drug development in fields such as oncology and infectious diseases.
Industry: In industrial applications, its stable structure and reactivity make it useful in material science, potentially contributing to the development of new polymers or functional materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving enzyme inhibition or receptor binding. The exact mechanism can vary but generally involves the disruption of normal cellular processes through interference with critical pathways.
Comparison with Similar Compounds
Similar Compounds:
4-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
4-iodo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
Uniqueness: The presence of the bromine atom and the thienopyrimidine core sets this compound apart, providing a unique combination of steric and electronic properties. These differences can result in distinct reactivity patterns and biological activities, highlighting the compound's potential for specialized applications.
Hope this comprehensive look at 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide sparks some interest! There's always more to explore in the world of chemistry.
Properties
IUPAC Name |
4-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S2/c15-10-1-3-11(4-2-10)23(20,21)17-6-7-18-9-16-12-5-8-22-13(12)14(18)19/h1-5,8-9,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODCKDZLMFLGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2689732.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)


![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2689748.png)
